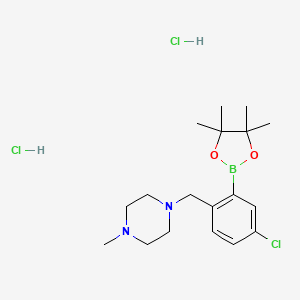

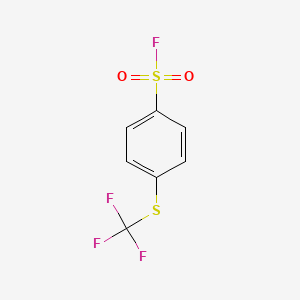

![molecular formula C10H10ClNS B6342982 [2-(3-Thienyl)phenyl]amine hydrochloride CAS No. 1185065-26-2](/img/structure/B6342982.png)

[2-(3-Thienyl)phenyl]amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

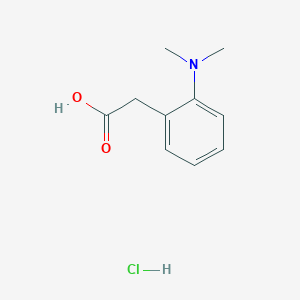

“[2-(3-Thienyl)phenyl]amine hydrochloride” is a chemical compound that is used in scientific research . It is structurally related to methamphetamine, consisting of a thiophene group with an alkyl amine substituent at the 2-position . The molecular formula is C10H9NS .

Synthesis Analysis

The synthesis of compounds similar to “[2-(3-Thienyl)phenyl]amine hydrochloride” involves a four-step process. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

The molecular structure of “[2-(3-Thienyl)phenyl]amine hydrochloride” consists of a thiophene group with an alkyl amine substituent at the 2-position . The molecular weight is 175.25 .Chemical Reactions Analysis

Amines, including “[2-(3-Thienyl)phenyl]amine hydrochloride”, can undergo various reactions. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary. Amines of low molar mass are quite soluble in water; the borderline of solubility in water is at five or six carbon atoms . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene-based analogs, such as “2-Thiophen-3-yl-phenylamine hydrochloride”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives have been proven to be effective drugs with respect to their biological and physiological functions such as anti-inflammatory . This makes “2-Thiophen-3-yl-phenylamine hydrochloride” a potential candidate for the development of new anti-inflammatory drugs.

Anticancer Agents

Thiophene derivatives are used in the synthesis of anticancer agents . Therefore, “2-Thiophen-3-yl-phenylamine hydrochloride” could potentially be used in the development of new anticancer drugs.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “2-Thiophen-3-yl-phenylamine hydrochloride” could be used in the development of new corrosion inhibitors.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “2-Thiophen-3-yl-phenylamine hydrochloride” could be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “2-Thiophen-3-yl-phenylamine hydrochloride” could be used in the development of new OLEDs.

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to influence several biochemical pathways, contributing to their diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

The compound’s boiling point is 2770±150 °C , and its density is 1.196 , which may influence its bioavailability.

Result of Action

Given the diverse biological effects of thiophene derivatives, it can be inferred that the compound may have a wide range of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Thiophen-3-yl-phenylamine hydrochloride. The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . These conditions help maintain the stability of the compound and ensure its efficacy.

Propiedades

IUPAC Name |

2-thiophen-3-ylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-7H,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQVRTCJFDGRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophen-3-yl-phenylamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

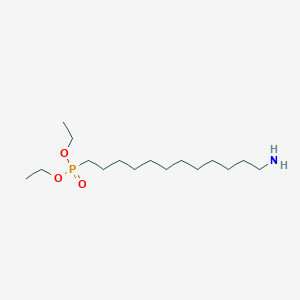

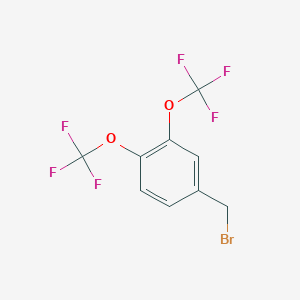

![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)

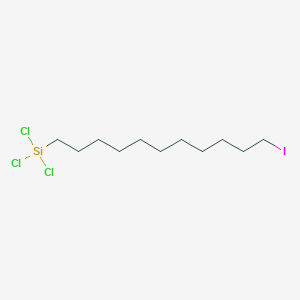

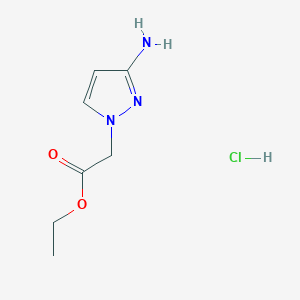

![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)

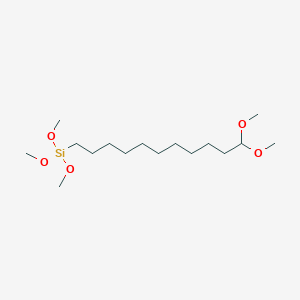

![1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride](/img/structure/B6342991.png)